2-Chloro-1-ethyl-1H-benzo[d]imidazole
Overview
Description
2-Chloro-1-ethyl-1H-benzo[d]imidazole is a chemical compound that is mainly used for the synthesis of medicine and as an intermediate in organic synthesis . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole synthesis involves various methods. One of the methods includes starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The InChI code for this compound is 1S/C9H9ClN2/c1-2-12-8-6-4-3-5-7 (8)11-9 (12)10/h3-6H,2H2,1H3 .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties. They are key components to functional molecules that are used in a variety of everyday applications . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 180.64 . It is highly soluble in water and other polar solvents . It is also known to be amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research has explored various synthesis methods for benzimidazole derivatives. For instance, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was synthesized through cyclization, N-alkylation, hydrolyzation, and chlorination processes, highlighting the versatility in creating these compounds (Huang Jin-qing, 2009).
Antitumor and Anticancer Applications
- Antitumor Evaluations and Molecular Modeling : Benzimidazole derivatives have shown significant cytotoxic activity against various cancer cell lines, indicating their potential as antitumor agents. For example, some compounds demonstrated substantial activity against colon, breast, and cervical cancer cell lines (Łukasz Tomorowicz et al., 2020).
- Synthesis for Antitumor Activities : The synthesis of benzimidazole derivatives has been directed towards creating compounds with antitumor activities, such as those targeting breast adenocarcinoma and non-small cell lung cancer (R. Mohareb & M. S. Gamaan, 2018).
Antimicrobial and Antifungal Applications
- Antimycotic Activity : Some benzimidazole derivatives have been synthesized and tested for their antifungal activity, revealing their potential in treating fungal infections (M. Raga et al., 1992).
- Antibacterial and Antifungal Studies : Research has also focused on the antibacterial and antifungal activities of benzimidazole derivatives, suggesting their broad-spectrum antimicrobial capabilities (J. Bhatt et al., 2013).
Other Biological Activities
- Anti-Inflammatory and Antioxidant Properties : Studies have demonstrated the anti-inflammatory and antioxidant potentials of benzimidazole analogs, indicating their usefulness in treating inflammation-related conditions (B. Shankar et al., 2017).
- Corrosion Inhibition : Certain benzimidazole derivatives have shown effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments, indicating their industrial applications (P. Ammal et al., 2018).
Mechanism of Action
The mechanism of action of imidazole compounds is diverse and depends on the specific derivative. For instance, some imidazole derivatives inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa at low submicromolar concentrations . Other imidazole derivatives are known to inhibit fungal cytochrome P-450 sterol C-14 α-demethylation via the inhibition of the enzyme cytochrome P450 14α-demethylase .
Properties
IUPAC Name |
2-chloro-1-ethylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROJYPSJGGDBCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.